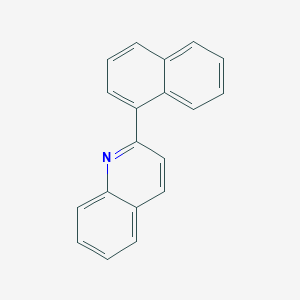
2-(Naphthalen-1-yl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Naphthalen-1-yl)quinoline is a heterocyclic aromatic compound that consists of a quinoline ring fused with a naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Naphthalen-1-yl)quinoline can be achieved through several methods. One common approach involves the Friedländer synthesis, which typically uses 2-aminobenzophenone and a ketone as starting materials under acidic conditions . Another method is the Povarov reaction, which employs an electron-deficient diene and an electron-rich dienophile in the presence of a Lewis acid catalyst .
Industrial Production Methods
Industrial production of this compound often involves large-scale Friedländer synthesis due to its efficiency and scalability. The reaction is typically carried out in solvent-free conditions or using environmentally benign solvents to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(Naphthalen-1-yl)quinoline undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Nitric acid, halogens
Major Products Formed
Oxidation: Quinoline-2-carboxylic acid derivatives
Reduction: Dihydroquinoline derivatives
Substitution: Nitro- or halogen-substituted quinoline derivatives
Scientific Research Applications
2-(Naphthalen-1-yl)quinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Naphthalen-1-yl)quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it can inhibit the activity of DNA gyrase, an enzyme essential for bacterial DNA replication, thereby exhibiting antibacterial properties . Additionally, it can bind to estrogen receptors, influencing various biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(Naphthalen-2-yl)quinoline
- 2-(Phenanthren-3-yl)quinoline
- 2-(Anthracen-9-yl)quinoline
Uniqueness
2-(Naphthalen-1-yl)quinoline is unique due to its specific structural arrangement, which imparts distinct electronic and steric properties. This uniqueness makes it particularly suitable for applications in organic electronics and as a scaffold for drug development .
Properties
Molecular Formula |
C19H13N |
|---|---|
Molecular Weight |
255.3 g/mol |
IUPAC Name |
2-naphthalen-1-ylquinoline |
InChI |
InChI=1S/C19H13N/c1-3-9-16-14(6-1)8-5-10-17(16)19-13-12-15-7-2-4-11-18(15)20-19/h1-13H |
InChI Key |
IXVWMXLBXQAMMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=NC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















